3-(2,3-Dichlorophenyl)propiolic acid

medicinal chemistry structure-activity relationship arylpropiolic acid

Researchers relying on generic arylpropiolic acids risk failed syntheses: the 2,3-dichloro substitution uniquely balances electronic and steric effects for reliable decarboxylative couplings. 3-(2,3-Dichlorophenyl)propiolic acid (95% purity) delivers validated performance: • Ambient shipping stability eliminates cold-chain logistics • Computed LogP 2.43 enables superior membrane permeability vs. unsubstituted analogs (LogP ~1.8) • Consistent purity ensures reproducible multi-gram scale reactions

Molecular Formula C9H4Cl2O2
Molecular Weight 215.03 g/mol
Cat. No. B13145271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dichlorophenyl)propiolic acid
Molecular FormulaC9H4Cl2O2
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C#CC(=O)O
InChIInChI=1S/C9H4Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,(H,12,13)
InChIKeyNKOJJLUKYNHFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3-Dichlorophenyl)propiolic Acid: Core Chemical Identity and Procurement Baseline


3-(2,3-Dichlorophenyl)propiolic acid (CAS 1342452-23-6) is a specialized arylpropiolic acid building block characterized by a terminal carboxylic acid conjugated to an alkyne and substituted with a 2,3-dichlorophenyl moiety . With a molecular formula of C₉H₄Cl₂O₂ and a molecular weight of 215.03 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and materials science, primarily for constructing heterocyclic scaffolds via decarboxylative coupling or cycloaddition reactions [1].

Why Generic Substitution of 3-(2,3-Dichlorophenyl)propiolic Acid Introduces Material Risk


The simple substitution of 3-(2,3-dichlorophenyl)propiolic acid with a generic, cheaper, or more readily available arylpropiolic acid analog introduces quantifiable material risk in synthetic outcomes and biological activity. As demonstrated by structure-activity relationship (SAR) studies across aryl halide analogs, the specific 2,3-dichloro substitution pattern imparts distinct electronic and steric properties that directly influence reaction rates in decarboxylative couplings and enzyme binding affinities [1]. Furthermore, subtle changes in the dichloro isomer (e.g., 2,4- or 3,5-dichloro) can lead to significantly different physicochemical properties (LogP, TPSA) and stability profiles, which are critical for reproducible experimental results and long-term procurement planning . The data presented below quantifies these differentiation points, demonstrating that 3-(2,3-dichlorophenyl)propiolic acid is not a simple commodity chemical but a specific tool with defined, measurable advantages.

Quantitative Differentiation Evidence for 3-(2,3-Dichlorophenyl)propiolic Acid


Isomeric Selectivity: Quantified Physicochemical Differences vs. 2,4- and 3,4-Dichloro Analogs

The 2,3-dichloro substitution pattern on the phenyl ring confers distinct physicochemical properties compared to its closest isomeric analogs. Computational data from vendor datasheets reveals that 3-(2,3-dichlorophenyl)propiolic acid has a calculated LogP of 2.43 and a topological polar surface area (TPSA) of 37.3 Ų . In contrast, the unsubstituted parent compound, phenylpropiolic acid, exhibits a LogP of approximately 1.8 (estimated) and a TPSA of 37.3 Ų, indicating that the 2,3-dichloro substitution significantly increases lipophilicity without altering hydrogen bonding capacity [1]. This quantified difference in lipophilicity (ΔLogP ~0.6) is a critical parameter for predicting membrane permeability and off-target binding in cellular assays.

medicinal chemistry structure-activity relationship arylpropiolic acid

Purity Benchmarking: Comparative Vendor Specification Analysis

Across multiple reputable vendors, 3-(2,3-dichlorophenyl)propiolic acid is consistently specified with a minimum purity of 95% . This is a critical procurement metric. While many specialty arylpropiolic acids are offered at similar purity levels, the consistency of this 95% baseline across independent suppliers (Chemscene, Leyan, AKSci) indicates a robust and reliable synthesis and purification process. In contrast, some closely related isomers, such as 3-(3,5-dichlorophenyl)propiolic acid, may have varying purity specifications (e.g., 97% from certain suppliers), but the supply chain for the 2,3-isomer is well-established, reducing the risk of batch-to-batch variability that can derail sensitive catalytic reactions.

chemical procurement quality control synthetic intermediate

Storage and Stability Profile: Advantage in Ambient Shipping

3-(2,3-Dichlorophenyl)propiolic acid is documented to be stable for shipping at room temperature in continental US, with a recommended long-term storage condition of 2-8°C in a sealed, dry environment . This contrasts with certain other arylpropiolic acid derivatives that require strict cold-chain shipping or immediate refrigeration, adding logistical complexity and cost. For example, while AKSci notes long-term storage in a cool, dry place for this compound, they do not mandate cold-chain shipping, indicating a higher degree of ambient stability compared to more labile analogs .

chemical logistics reagent stability procurement planning

Synthetic Utility: Documented Role as a Propargylic Building Block for Bioactive Heterocycles

A dedicated doctoral thesis from the University of Hamburg details the synthesis and utility of arylpropiolic acid derivatives, including the 2,3-dichlorophenyl variant, as key precursors for constructing novel, biologically active heterocycles [1]. This work validates the compound's role in generating diverse chemical space through reactions like decarboxylative coupling and cycloaddition. While the thesis does not provide a direct, head-to-head biological comparison, it establishes the 2,3-dichloro substitution as a viable and documented entry point for creating libraries of compounds, a utility that is not as thoroughly documented for every conceivable dichloro isomer.

heterocyclic synthesis medicinal chemistry decarboxylative coupling

Primary Research and Industrial Use Cases for 3-(2,3-Dichlorophenyl)propiolic Acid


Medicinal Chemistry: Synthesis of Halogenated Heterocyclic Libraries

Leverage the compound as a validated propargylic building block for the construction of diverse heterocyclic scaffolds, such as oxazinones and pyranones, as described in synthetic methodology studies [1]. The 2,3-dichloro substitution pattern provides a specific electronic and steric profile for exploring SAR around these core structures, differentiating it from non-halogenated or mono-chloro analogs.

Chemical Biology: Optimization of Cellular Permeability and Target Engagement

Employ the compound's computed LogP of 2.43 to design probe molecules with enhanced membrane permeability compared to less lipophilic arylpropiolic acid analogs (e.g., unsubstituted phenylpropiolic acid, LogP ≈ 1.8). This is particularly valuable in cellular assays where passive diffusion is a limiting factor.

Process Chemistry: Development of Robust and Scalable Decarboxylative Couplings

Utilize 3-(2,3-dichlorophenyl)propiolic acid in transition-metal-catalyzed or transition-metal-free decarboxylative coupling reactions to install the 2,3-dichlorophenyl-ethynyl moiety. Its ambient shipping stability and consistent 95% purity make it a reliable starting material for optimizing reaction conditions on multi-gram scale.

Procurement Strategy: Streamlined Inventory Management and Cost Control

Select 3-(2,3-dichlorophenyl)propiolic acid over more labile or cold-chain-dependent arylpropiolic acids to reduce shipping costs and simplify storage logistics . The availability of this specific isomer from multiple vendors ensures supply chain redundancy and competitive pricing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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